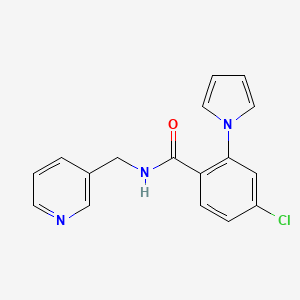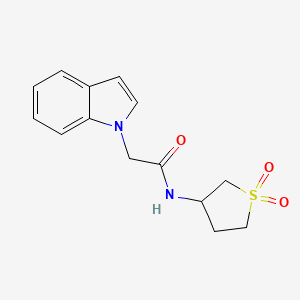
4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an amine derivative under conditions that facilitate amide bond formation.
Introduction of Pyridin-3-ylmethyl Group: This step might involve the alkylation of the amide nitrogen with a pyridin-3-ylmethyl halide.
Attachment of Pyrrole Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
- 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
- 4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-imidazol-1-yl)benzamide
Uniqueness
4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of the pyridin-3-ylmethyl and pyrrole groups, which can influence its chemical reactivity and biological activity. This unique structure might confer specific binding properties or reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H14ClN3O/c18-14-5-6-15(16(10-14)21-8-1-2-9-21)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22) |
InChI Key |
GEGSELOXAKUCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide](/img/structure/B12179075.png)
![[4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12179095.png)
![5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one](/img/structure/B12179102.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12179110.png)
![8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline](/img/structure/B12179114.png)
![N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12179119.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B12179126.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12179133.png)

![N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B12179148.png)

![7-({4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12179156.png)
![3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B12179164.png)
![6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12179187.png)
